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Compound of Interest

Compound Name: 3-Iodo-2-methylbenzyl bromide

CAS No.: 950577-16-9

Cat. No.: B2527801 Get Quote

Executive Summary
In the landscape of modern drug discovery, 3-Iodo-2-methylbenzyl bromide represents a

high-value "linchpin" intermediate. Its structural uniqueness lies in the orthogonal reactivity of

its two electrophilic sites: the highly labile benzylic bromide and the transition-metal-active aryl

iodide. Furthermore, the ortho-methyl group introduces critical steric constraints that can be

leveraged to induce conformational locks (atropisomerism) or improve metabolic stability in

final drug candidates.

This guide details the strategic application of this molecule, focusing on sequential

functionalization to construct complex heterocyclic cores, specifically tetrahydroisoquinolines

and biaryl-linked GPCR ligands.
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Property Specification Notes

Chemical Name 3-Iodo-2-methylbenzyl bromide
Also: 1-(Bromomethyl)-3-iodo-

2-methylbenzene

CAS Number 950577-16-9 Verified Source [1]

Molecular Formula MW: 310.96 g/mol

Appearance Off-white to beige solid
Low melting point solid; often

waxy.

Reactivity Class Bifunctional Electrophile
Benzylic alkylating agent; Aryl

cross-coupling partner.

Storage 2–8°C, Protect from Light

Lachrymator. Hydrolysis-

sensitive (store under

).

Handling Warning: Like all benzylic bromides, this compound is a potent lachrymator and skin

irritant. All operations must be performed in a fume hood. The aryl iodide moiety is light-

sensitive; wrap reaction vessels in foil during extended storage or reaction times.

Strategic Reactivity: The "Orthogonal" Advantage
The power of this scaffold lies in the reaction rate difference between the two halogenated

sites.

Site A (Benzylic Bromide): Under non-catalytic, basic conditions, this site reacts rapidly via

mechanisms with amines, phenols, and thiols.

Site B (Aryl Iodide): Inert to standard nucleophilic substitution but highly reactive in

Palladium-catalyzed oxidative addition.

Site C (Ortho-Methyl): Provides steric bulk. This prevents "flat" conformations in biaryl

systems, often improving solubility and selectivity in protein binding pockets.

Visualization: Chemoselectivity Map
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Strategic Logic: Always engage Benzylic Br first

3-Iodo-2-methylbenzyl bromide

Path A: Nucleophilic Substitution
(Kinetic Control)

  Amines/Phenols
  K2CO3, 25°C

Path B: Metal-Catalyzed Coupling
(Chemoselective)

  Boronic Acids
  Pd(0), Base

N/O/S-Alkylated Intermediate
(Ar-I Intact)

Biaryl Benzyl Bromide
(Rare/Unstable)

  Risk: Polymerization

Click to download full resolution via product page

Figure 1: The chemoselectivity map dictates a "Benzylic-First" strategy. Attempting Pd-coupling

first (Path B) risks side reactions at the benzylic position.

Application Workflow: Synthesis of
Tetrahydroisoquinolines
A primary application of this scaffold is the construction of substituted tetrahydroisoquinolines

via a "Castagnoli-Cushman" style logic or intramolecular Heck cyclization. The 2-methyl group

dictates the regioselectivity of the cyclization.

Step 1: N-Alkylation (The Anchor)
The benzylic bromide is used to alkylate a secondary amine (or amino acid ester).

Step 2: Intramolecular Cyclization
The pendant aryl iodide is then engaged in a Pd-catalyzed intramolecular cyclization to close

the ring.

Detailed Protocol: N-Alkylation of Secondary Amines
Objective: Synthesis of N-(3-iodo-2-methylbenzyl)-amine intermediate.

Reagents:

3-Iodo-2-methylbenzyl bromide (1.0 equiv)
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Secondary Amine (e.g., Morpholine, Piperidine) (1.1 equiv)

Potassium Carbonate (

), anhydrous (2.0 equiv)

Acetonitrile (MeCN) or DMF (0.2 M concentration)

Procedure:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

in anhydrous MeCN.

Amine Addition: Add the secondary amine and stir at room temperature for 10 minutes.

Electrophile Addition: Dissolve 3-iodo-2-methylbenzyl bromide in a minimal amount of

MeCN and add dropwise to the stirring amine suspension.

Note: Dropwise addition minimizes the formation of bis-alkylated quaternary salts if a

primary amine is used [2].

Reaction: Stir at ambient temperature (20–25°C). Monitor via TLC (Hexane/EtOAc) or LC-

MS.

Endpoint: usually 2–4 hours. The benzylic bromide is highly reactive; heating is rarely

required and may promote elimination to the styrene side-product.

Workup: Dilute with EtOAc, wash with water (

) and brine (

). Dry over

, filter, and concentrate.

Purification: Flash column chromatography (Silica gel).

Validation:
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1H NMR: Look for the disappearance of the benzylic

signal of the starting material (~4.5 ppm) and appearance of the new

signal (~3.5–3.8 ppm).

Mass Spec: Confirm the [M+H]+ peak with the characteristic Iodine isotope pattern.

Application Workflow: Biaryl Construction (Suzuki-
Miyaura)
Once the "tail" is attached via the benzylic position, the aryl iodide serves as a premium handle

for cross-coupling. The ortho-methyl group significantly influences this step.

Challenge: The 2-methyl group creates steric hindrance around the 3-iodo position. Solution:

Use highly active catalyst systems (e.g., Buchwald ligands like S-Phos or X-Phos) that are

designed for sterically demanding couplings [3].

Detailed Protocol: Sterically Demanding Suzuki
Coupling
Objective: Coupling the N-alkylated intermediate with an aryl boronic acid.

Reagents:

Aryl Iodide Intermediate (from Step 1) (1.0 equiv)

Aryl Boronic Acid (1.5 equiv)

Catalyst:

(0.02 equiv) + S-Phos (0.04 equiv)

Alternative:

is robust but may be slower due to sterics.

Base:
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(3.0 equiv)

Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

Procedure:

Degassing: Combine the intermediate, boronic acid, and base in a reaction vial. Add

solvents.[1][2] Sparge with Argon for 5 minutes.

Critical: Oxygen is the enemy of Pd-catalysis.

Catalyst Addition: Add the Pd source and ligand. Seal the vial immediately.

Heating: Heat to 80–100°C.

Mechanistic Insight: The high temperature is necessary to overcome the rotational barrier

created by the ortho-methyl group during the transmetallation step.

Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via HPLC or

Flash Chromatography.

Synthesis Pathway Visualization
This diagram illustrates the divergence from the starting material to two distinct pharmaceutical

scaffolds.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.organic-chemistry.org/abstracts/lit4/692.shtm
https://www.chemicalbook.com/synthesis/3-iodo-2-methyl-benzaldehyde.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2527801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Steric Control Point

3-Iodo-2-methylbenzyl bromide

Intermediate A:
N-Alkylated Aryl Iodide

  Amine, K2CO3
  MeCN, RT

Route 1: Suzuki Coupling
(Biaryl Synthesis)

  Ar-B(OH)2
  Pd-SPhos

Route 2: Heck Cyclization
(Isoquinoline Synthesis)

  Pd(OAc)2
  Intramolecular

Target 1:
Biaryl Kinase Inhibitor

Target 2:
Fused Heterocycle Core

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways. Route 1 leverages the steric bulk for selectivity; Route

2 builds fused rings.
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Issue Probable Cause Corrective Action

Low Yield in Step 1 (Alkylation)
Formation of styrene via

elimination.

Lower the temperature to 0°C;

ensure the base is not too

strong (stick to Carbonates,

avoid Hydroxides/Hydrides).

Stalled Suzuki Coupling
Steric hindrance from 2-Me

group.

Switch to S-Phos or X-Phos

ligands. Increase temperature

to 110°C (switch solvent to

Toluene/Water).

Debromination (SM

degradation)
Light sensitivity.

Wrap flask in aluminum foil.

Ensure solvents are peroxide-

free.

Protodeiodination
Over-reduction during

coupling.

Use anhydrous solvents if

using hydride sources

elsewhere. Reduce reaction

time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.organic-chemistry.org/abstracts/lit4/692.shtm
https://www.organic-chemistry.org/abstracts/lit4/692.shtm
https://www.chemicalbook.com/synthesis/3-iodo-2-methyl-benzaldehyde.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.06%3A_Synthesis_of_Amines
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB53384029.htm
https://www.researchgate.net/figure/Synthesis-and-palladium-assisted-coupling-experiments-of-methyl-3-N-2-iodo_fig6_389506044
https://www.nobelprize.org/uploads/2018/06/advanced-chemistryprize2010.pdf
https://www.mdpi.com/2304-6740/12/6/175
https://www.benchchem.com/product/b2527801#3-iodo-2-methylbenzyl-bromide-in-the-synthesis-of-pharmaceutical-intermediates
https://www.benchchem.com/product/b2527801#3-iodo-2-methylbenzyl-bromide-in-the-synthesis-of-pharmaceutical-intermediates
https://www.benchchem.com/product/b2527801#3-iodo-2-methylbenzyl-bromide-in-the-synthesis-of-pharmaceutical-intermediates
https://www.benchchem.com/product/b2527801#3-iodo-2-methylbenzyl-bromide-in-the-synthesis-of-pharmaceutical-intermediates
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2527801?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2527801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2527801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

